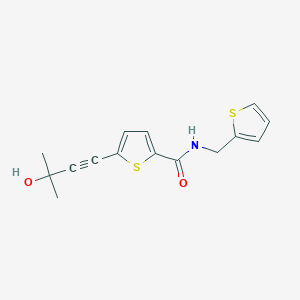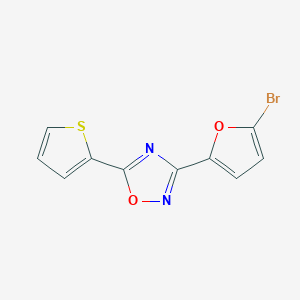![molecular formula C20H18N2O8S B15004893 Ethyl 5-[({[4-(4-nitrophenoxy)phenyl]sulfonyl}amino)methyl]furan-2-carboxylate](/img/structure/B15004893.png)
Ethyl 5-[({[4-(4-nitrophenoxy)phenyl]sulfonyl}amino)methyl]furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 5-{[4-(4-NITROPHENOXY)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE is a complex organic compound that features a furan ring, a nitrophenoxy group, and a benzenesulfonamido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[4-(4-NITROPHENOXY)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carboxylate core, followed by the introduction of the benzenesulfonamido group through a sulfonation reaction. The nitrophenoxy group is then attached via a nucleophilic aromatic substitution reaction. The final step involves esterification to introduce the ethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 5-{[4-(4-NITROPHENOXY)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Formation of the corresponding amino derivative.
Substitution: Introduction of halogen atoms or other electrophiles to the furan ring.
Applications De Recherche Scientifique
ETHYL 5-{[4-(4-NITROPHENOXY)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of ETHYL 5-{[4-(4-NITROPHENOXY)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenoxy and benzenesulfonamido groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
ETHYL 5-{[4-(4-AMINOPHENOXY)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE: Similar structure but with an amino group instead of a nitro group.
METHYL 5-{[4-(4-NITROPHENOXY)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
ETHYL 5-{[4-(4-NITROPHENOXY)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitrophenoxy group can influence its electronic properties, making it distinct from similar compounds with different substituents.
Propriétés
Formule moléculaire |
C20H18N2O8S |
|---|---|
Poids moléculaire |
446.4 g/mol |
Nom IUPAC |
ethyl 5-[[[4-(4-nitrophenoxy)phenyl]sulfonylamino]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C20H18N2O8S/c1-2-28-20(23)19-12-9-17(30-19)13-21-31(26,27)18-10-7-16(8-11-18)29-15-5-3-14(4-6-15)22(24)25/h3-12,21H,2,13H2,1H3 |
Clé InChI |
MYQITVLBSGLGTN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(O1)CNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-({[(4-oxo-1,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B15004813.png)
![4-{5-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B15004816.png)
![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B15004829.png)
![2-{[(8-hydroxy-5-quinolyl)methyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15004831.png)
![2'-amino-5,7',7'-trimethyl-2,5'-dioxo-1'-[3-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B15004843.png)
![3-chloro-N-[2-(2,2,2-trifluoroethoxy)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B15004844.png)

![3-hydroxy-3-{2-oxo-2-[4-(1H-tetrazol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B15004858.png)
![3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]-3-[(phenylcarbonyl)amino]propanoic acid](/img/structure/B15004864.png)
![3-(4-Chlorophenyl)-3-{[(2-fluorophenyl)carbonyl]amino}propanoic acid](/img/structure/B15004871.png)

![[1,5-dinitro-6-oxo-11-(2-oxopropyl)-1,4,5,6-tetrahydro-1,5-methano-3-benzazocin-3(2H)-yl]acetic acid](/img/structure/B15004879.png)
![methyl 11-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B15004886.png)
![Ethyl 3-{[(4-chloronaphthalen-1-yl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B15004892.png)
